

# TAS-120 (Futibatinib): A Comprehensive Technical Guide to its FGFR1-4 Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

TAS-120, also known as futibatinib, is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in various malignancies. [1] Futibatinib covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1] This technical guide provides an in-depth overview of the FGFR1-4 selectivity profile of TAS-120, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular and experimental processes.

### **Data Presentation**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the biochemical potency and cellular activity of TAS-120 against the FGFR family and its broader kinome profile.

# Table 1: Biochemical Potency of TAS-120 Against FGFR Isoforms



Kinase Target	IC50 (nM)
FGFR1	1.8 - 3.9
FGFR2	1.3 - 1.4
FGFR3	1.6
FGFR4	3.7 - 8.3

IC50 values represent the concentration of TAS-120 required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Potency of TAS-120 in FGFR-Aberrant

**Cancer Cell Lines** 

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)
SNU-16	Gastric Cancer	FGFR2 Amplification	1.3
KATO III	Gastric Cancer	FGFR2 Amplification	2.5
MFM-223	Breast Cancer	FGFR2 Amplification	3.1
RT112/84	Bladder Cancer	FGFR3 Fusion	5.6
OPM-2	Multiple Myeloma	FGFR3 Translocation	4.2
KMS-11	Multiple Myeloma	FGFR3 Translocation	2.9

IC50 values from cell viability assays after treatment with TAS-120.[2]

# **Table 3: Kinome Selectivity Profile of TAS-120**

A kinome scan of 387 wild-type kinases was performed to assess the selectivity of futibatinib. At a concentration of 100 nM, the following inhibition was observed:



Kinase Target	Ligand-Binding Inhibition (%)
FGFR1	99.1
FGFR2	97.0
FGFR3	97.8
FGFR4	94.8

Of the 387 kinases tested, only Mitogen-activated protein kinase 12 (MAPK12) and the insulin receptor (INSR) showed greater than 50% inhibition at 100 nM futibatinib (69% and 55%, respectively).[4] However, subsequent cell-free enzyme assays showed limited inhibition of these kinases by futibatinib, confirming its high selectivity for the FGFR family.[4]

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of TAS-120.

## **Biochemical Kinase Inhibition Assay**

This assay quantifies the direct inhibitory activity of TAS-120 against purified FGFR kinase domains.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- TAS-120 (Futibatinib)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system



384-well plates

#### Procedure:

- Prepare serial dilutions of TAS-120 in kinase buffer.
- Add the diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the FGFR kinase and substrate peptide solution to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
  detection reagent according to the manufacturer's protocol.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity.
   Calculate the percentage of inhibition for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

# Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of TAS-120 on the viability of cancer cell lines with known EGFR alterations.

#### Materials:

- FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TAS-120 (Futibatinib)
- Opaque-walled 96-well plates



- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete medium and allow them to attach overnight.[2]
- Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated wells as a control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
- Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is
  indicative of the number of viable cells. Calculate the percentage of cell viability for each
  TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting
  the percentage of viability against the logarithm of the compound concentration and fitting
  the data to a dose-response curve.

# Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and its downstream signaling proteins, such as ERK and AKT.

#### Materials:

FGFR-dependent cancer cell lines



- Complete cell culture medium
- TAS-120 (Futibatinib)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

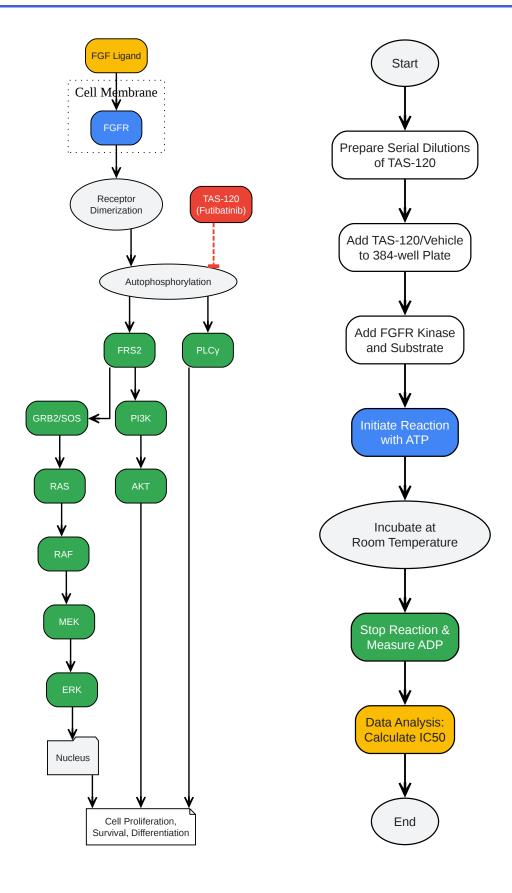
- Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



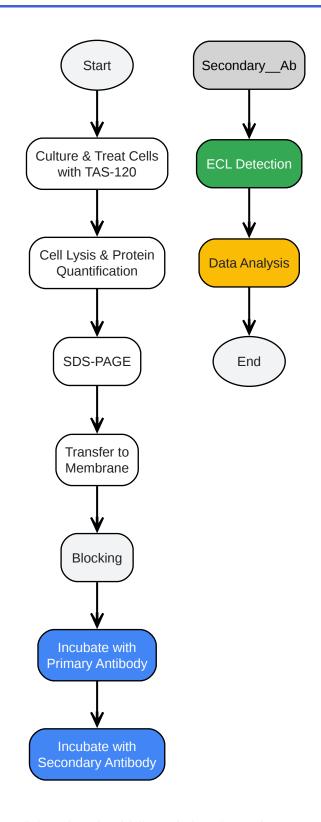
- SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To detect total protein levels and loading controls, the membrane
  can be stripped of the phospho-specific antibodies and re-probed with antibodies against the
  total forms of the proteins and a loading control.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

# Mandatory Visualizations FGFR Signaling Pathway and Inhibition by TAS-120









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